N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
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Description
Scientific Research Applications
Monoamine Oxidase Inhibition
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine and related compounds have demonstrated potential in inhibiting monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine. Fuller's (1968) study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, showed its effectiveness in inhibiting MAO both in vitro and in vivo, leading to increased serotonin levels in the brain Fuller, 1968.
Sigma Receptor Affinity
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine derivatives have been identified as high-affinity ligands for the sigma receptor. Research by de Costa et al. (1992) synthesized and tested a derivative, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which showed significant affinity for the sigma receptor. This receptor is involved in several functions, including neuronal modulation and cell signaling de Costa, et al., 1992.
Bromophenol Derivatives and Enzyme Inhibition
A study by Boztaş et al. (2019) on bromophenol derivatives with a cyclopropyl moiety, similar in structure to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, found these compounds to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings are significant for potential therapeutic applications in diseases like Alzheimer's and Parkinson's Boztaş, et al., 2019.
Potential for Novel Therapeutic Agents
Research on the synthesis and biological evaluation of similar compounds has been directed towards developing new therapeutic agents. For instance, the discovery of a nonpeptidic agonist for the GPR14/urotensin-II receptor by Croston et al. (2002) using a compound with a similar structure highlights the potential of these compounds in pharmacological research and drug development Croston, et al., 2002.
LSD1 Inhibition for CNS Disorders
A series of functionalized cyclopropanamine inhibitors, including compounds structurally related to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, have been examined for their potential in treating CNS disorders such as schizophrenia and Alzheimer’s disease. These compounds target Lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression Blass, 2016.
properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLXYGPGGEOBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine |
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